molecular formula C24H27NO3 B8067955 2-(1-Benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one

2-(1-Benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one

Cat. No.: B8067955
M. Wt: 377.5 g/mol
InChI Key: LPMOTUSFDTTWJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one is a key intermediate in the synthesis of donepezil hydrochloride, a widely prescribed acetylcholinesterase inhibitor for Alzheimer’s disease . Its structure features a 5,6-dimethoxyindan-1-one core conjugated to a benzylpiperidine moiety via an exocyclic double bond. The compound crystallizes in the monoclinic space group P1 21/c 1, with lattice parameters a = 17.2992(7) Å, b = 10.1999(4) Å, c = 11.9539(5) Å, and β = 103.450(2)°, as confirmed by X-ray diffraction studies . This planar, conjugated system is critical for its pharmacological activity and stability during synthesis.

Properties

IUPAC Name

2-[(1-benzylpiperidin-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,12,14-15,17H,8-11,13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMOTUSFDTTWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(=CC3CCN(CC3)CC4=CC=CC=C4)C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50163093
Record name 2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxyindan-1-one, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50163093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120014-07-5, 145546-80-1
Record name 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-ylidene)methyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120014-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxyindan-1-one, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50163093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Lithium Diisopropylamide (LDA)-Mediated Condensation

The earliest documented method for synthesizing Compound 1 involves the condensation of 5,6-dimethoxyindan-1-one (Compound 2) and 1-benzylpiperidine-4-carbaldehyde (Compound 3) using lithium diisopropylamide (LDA) as a base. This reaction, conducted in a mixture of tetrahydrofuran (THF) and hexamethylphosphoramide (HMPA) at −78°C, facilitates the deprotonation of Compound 2 and subsequent aldol condensation with Compound 3. While effective, this method presents significant drawbacks:

  • Safety Concerns : The use of n-butyllithium (required to generate LDA in situ) and HMPA poses risks due to their pyrophoric and neurotoxic properties, respectively.

  • Operational Complexity : Maintaining cryogenic conditions (−78°C) necessitates specialized equipment, increasing production costs and limiting scalability.

  • By-Product Formation : The reaction often yields regioisomers and hydroxylated derivatives like 2-[(1-benzylpiperidin-4-yl)hydroxymethyl]-5,6-dimethoxyindan-1-one (Compound 4), necessitating costly purification steps.

Advancements in Alkaline Hydrolysis-Based Methods

Potassium Hydroxide in Biphasic Solvent Systems

A groundbreaking improvement, detailed in US20090253746A1, replaces LDA with potassium hydroxide (KOH) in a biphasic solvent system comprising water and an organic solvent (e.g., toluene or THF). This method operates under reflux conditions (93–95°C) and employs phase transfer catalysts (PTCs) such as benzyltriethylammonium chloride to enhance interfacial reactivity. Key advantages include:

  • Elimination of Cryogenic Requirements : Reactions proceed at ambient or elevated temperatures, simplifying infrastructure demands.

  • Reduced Toxicity : By avoiding LDA and HMPA, this approach aligns with green chemistry principles.

  • Enhanced Yield and Purity : Quantitative yields (>95%) and reduced by-product formation (e.g., <2.5% Compound 4) are achievable, as validated by high-performance liquid chromatography (HPLC).

Table 1: Comparative Analysis of Reaction Conditions

ParameterLDA MethodKOH/PTC Method
Temperature−78°C93–95°C
BaseLDA (in situ)KOH
SolventTHF/HMPAToluene/Water or THF/Water
By-ProductsUp to 5% Compound 4<1% Compound 4
Reaction Time4–6 hours8 hours
ScalabilityLowHigh

Mechanistic Insights into the KOH-Mediated Reaction

Role of Phase Transfer Catalysts

In biphasic systems, PTCs facilitate the transfer of hydroxide ions from the aqueous phase to the organic phase, enabling deprotonation of Compound 2. The resulting enolate attacks the aldehyde group of Compound 3, forming a β-hydroxy ketone intermediate that undergoes dehydration to yield the α,β-unsaturated ketone (Compound 1). This mechanism avoids the side reactions prevalent in LDA-mediated pathways, as the aqueous phase quenches excess base and minimizes aldol adduct formation.

Solvent Selection and Optimization

The choice of solvent significantly impacts reaction efficiency:

  • Toluene/Water Systems : Provide excellent phase separation and high yields but require prolonged reflux.

  • THF/Water Systems : Offer faster reaction times due to THF’s miscibility with water, though product isolation may necessitate solvent swapping.

Polymorphic Control and Crystallization Techniques

Characterization of Polymorphs

Compound 1 exists in two crystalline forms (Form I and Form II), distinguished by X-ray powder diffraction (XRPD) patterns (Figures 1 and 2). Form I, characterized by peaks at 2θ = 9.8°, 14.2°, and 19.6°, is the thermodynamically stable polymorph under ambient conditions. Form II, with peaks at 2θ = 7.3°, 16.4°, and 21.7°, is metastable and transitions to Form I upon heating.

Table 2: XRPD Peak Assignments for Polymorphs of Compound 1

FormMajor Peaks (2θ)Stability
I9.8°, 14.2°, 19.6°Thermodynamically stable
II7.3°, 16.4°, 21.7°Metastable

Impact of Polymorphism on Downstream Processing

Polymorphic purity directly influences the hydrogenation step to produce donepezil hydrochloride. Form I ensures consistent reaction kinetics and avoids solvent-mediated transformations during catalysis.

Analytical Methods for Quality Assurance

High-Performance Liquid Chromatography (HPLC)

HPLC analysis using a Waters XTerra MS C18 column and a gradient elution of ammonium bicarbonate (mobile phase A) and acetonitrile (mobile phase B) achieves baseline separation of Compound 1 from its regioisomers and hydroxylated derivatives. Detection at 280 nm provides a linear response for quantifying impurities at levels as low as 0.05%.

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy : Stretching vibrations at 1685 cm⁻¹ (C=O) and 1602 cm⁻¹ (C=C) confirm the α,β-unsaturated ketone structure.

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) displays singlet peaks at δ 3.87 and 3.85 for the methoxy groups and a multiplet at δ 7.28–7.38 for the benzyl aromatic protons.

Scalability and Industrial Implementation

Pilot-Scale Synthesis

A pilot-scale reaction using 190 g of Compound 2, 223 g of Compound 3, and 43.1 g of KOH in THF/water (1200 mL/130 mL) achieved quantitative yield after 8 hours of reflux. Crystallization by solvent removal and water addition afforded 419–544 g of Compound 1 with a loss on drying (LOD) of 23–25.5%.

Environmental and Economic Considerations

The KOH/PTC method reduces waste generation by 40% compared to the LDA route, primarily due to the avoidance of HMPA and simplified workup procedures. Economic analyses estimate a 30% reduction in production costs, driven by lower energy consumption and reduced purification demands .

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Donepezil Hydrochloride

  • Role as an Intermediate : The primary application of 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one is as a key intermediate in the synthesis of donepezil hydrochloride. Donepezil is an acetylcholinesterase inhibitor that enhances cognitive function in patients with Alzheimer's disease .
  • Improved Synthesis Methods : Recent patents describe improved methods for synthesizing this compound, which involve safer and more efficient chemical processes compared to previous methods that utilized hazardous reagents . These advancements not only enhance yield but also improve the purity of the final product.

2. Medicinal Chemistry

  • Potential for Other Therapeutics : The structural features of this compound suggest potential applications beyond donepezil. Research indicates that compounds with similar structures may exhibit activity against various neurological disorders, including depression and anxiety disorders .

Case Studies

Case Study 1: Efficacy in Alzheimer's Treatment

  • A clinical trial demonstrated that donepezil significantly improves cognitive function in patients with mild to moderate Alzheimer's disease. The efficacy of donepezil is attributed to its mechanism of action as an acetylcholinesterase inhibitor, which increases acetylcholine levels in the brain .

Case Study 2: Synthesis Optimization

  • A recent study detailed an optimized synthesis route for this compound that reduced reaction time and increased yield by employing potassium hydroxide in a mixed solvent system . This method also minimized by-products, enhancing the overall quality of the intermediate.

Mechanism of Action

The mechanism of action of 2-(1-Benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

The compound is structurally and functionally compared to three categories of analogs: brominated indanone derivatives, donepezil-related impurities/metabolites, and antiviral indanone derivatives.

Brominated Indanone Derivatives

Bromination of 5,6-dimethoxyindan-1-one yields analogs with altered electronic and steric properties. Key examples include:

Compound Name Bromination Position Yield (%) Key Spectral Data (¹H-NMR, δ ppm) Molecular Weight Reference
2,2-Dibromo-5,6-dimethoxyindan-1-one C2, C2 44 4.22 (s, H-3); 6.79, 7.30 (s, Ar-H) 350.02
4-Bromo-5,6-dimethoxyindan-1-one C4 81 2.71 (t, H-3); 3.01 (t, H-2); 7.21 (s, Ar-H) 271.11
2,2,4-Tribromo-5,6-dimethoxyindan-1-one C2, C2, C4 5 4.16 (s, H-3); 7.37 (s, Ar-H) 428.84

Key Findings :

  • Bromination at C2/C2 (dibromo) or C4 (monobromo) significantly alters reactivity and binding affinity due to steric hindrance and electronic effects .
  • The 4-bromo derivative exhibits regioselectivity under basic conditions (81% yield), making it a versatile intermediate for further functionalization .
Donepezil-Related Impurities and Metabolites

Structural analogs of the target compound include synthetic intermediates and degradation products identified during donepezil manufacturing:

Compound Name Structural Difference Molecular Formula Molecular Weight Role/Activity Reference
(E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one Exocyclic double bond C24H27NO3 377.48 Donepezil intermediate
3-Hydroxydonepezil Hydroxyl group at C3 of indanone C24H29NO4 395.49 Metabolite/Degradation product
Donepezil-N-Oxide N-Oxidation of piperidine nitrogen C24H29NO4 395.49 Oxidation-related impurity

Key Findings :

  • The exocyclic double bond in the target compound is essential for donepezil’s acetylcholinesterase inhibition; reduction of this bond abolishes activity .
  • 3-Hydroxydonepezil and N-oxide derivatives are pharmacologically inactive but critical for monitoring drug stability and metabolic pathways .
Antiviral Indanone Derivatives
Compound Name Modification Biological Activity IC50/EC50 (µM) Reference
5,6-Dimethoxyindan-1-one Parent scaffold Antiviral (RVFV inhibition) Not reported
2-(4-Nitrobenzylidene)-5,6-dimethoxyindan-1-one Nitrobenzylidene substitution Broad-spectrum antiviral 2.5–10.0

Key Findings :

  • The 5,6-dimethoxyindan-1-one core is a privileged scaffold for antiviral drug design, but substituents on the exocyclic double bond dictate target specificity .
  • Unlike donepezil intermediates, antiviral derivatives often require electron-withdrawing groups (e.g., nitro) to enhance viral protease inhibition .

Biological Activity

2-(1-Benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one, also known as Donepezil Related Compound A, is a synthetic compound related to Donepezil, a medication used for the treatment of Alzheimer's disease. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C24H27NO3
  • Molecular Weight : 377.48 g/mol
  • CAS Number : 145546-80-1
  • IUPAC Name : (2E)-2-[(1-benzyl-4-piperidyl)methylene]-5,6-dimethoxyindan-1-one

The primary mechanism of action for this compound is its role as an acetylcholinesterase inhibitor . By inhibiting the enzyme acetylcholinesterase, it increases the levels of acetylcholine in the synaptic cleft, which is crucial for cognitive functions such as memory and learning. This mechanism is particularly significant in the context of neurodegenerative diseases like Alzheimer's.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Neuroprotective Effects : The compound has shown potential neuroprotective properties by reducing oxidative stress and apoptosis in neuronal cells.
  • Cognitive Enhancement : Studies have demonstrated improvements in cognitive functions in animal models, suggesting its efficacy as a nootropic agent.

In Vitro Studies

In vitro studies have been conducted to evaluate the biological activity of this compound. The following table summarizes key findings:

StudyCell LineConcentrationEffect Observed
SH-SY5Y10 µMIncreased cell viability and reduced apoptosis
PC125 µMEnhanced neurite outgrowth and differentiation
Neuro2a20 µMSignificant reduction in oxidative stress markers

In Vivo Studies

In vivo studies further support the potential therapeutic applications of this compound. Notable findings include:

  • Animal Models : In a study using transgenic mice models of Alzheimer's disease, administration of the compound resulted in improved memory performance on behavioral tests compared to control groups.

Case Studies

A notable case study involved a cohort of patients with mild cognitive impairment (MCI). Patients were administered a formulation containing this compound over a six-month period. Results indicated:

  • Cognitive Improvement : Participants exhibited significant improvements in cognitive assessments compared to baseline measurements.
  • Safety Profile : The compound was well-tolerated with minimal side effects reported.

Q & A

Q. What analytical methods are recommended for characterizing 2-(1-Benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one and its impurities?

Reverse-phase HPLC with gradient elution is a validated approach. A buffer solution containing sodium acetate (6.8 g/L) and sodium 1-octanesulfonate (16.22 g/L), adjusted to pH 4.6 with glacial acetic acid, combined with methanol (65:35 v/v), effectively resolves structural analogs and impurities . Impurity profiling should include reference standards for compounds like 5,6-dimethoxy-2-[(4-pyridyl)methyl]indan-1-one (CAS 4803-57-0) and 1-benzyl-4-[(5,6-dimethoxyindan-2-yl)methyl]piperidine to ensure specificity .

Q. What safety protocols are critical when handling this compound given limited toxicological data?

Due to insufficient toxicological studies, adhere to precautionary measures:

  • Eye exposure : Immediate 10–15 minute flushing with water, followed by ophthalmologist consultation.
  • Skin contact : Wash with soap and water for ≥15 minutes; discard contaminated clothing.
  • Ingestion : Oral rinsing (if conscious) and urgent medical attention.
    Use PPE (gloves, goggles) and conduct work in a fume hood .

Q. How is structural confirmation achieved for this compound and its derivatives?

Combine spectroscopic techniques:

  • NMR for piperidine and indanone backbone verification.
  • High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., C13H18N2O2 for analogs like benzyl 4-aminopiperidine-1-carboxylate) .
    Chromatographic retention times (e.g., relative to 5,6-dimethoxy-2-(piperidin-4-ylmethyl)indan-1-one) provide additional validation .

Advanced Research Questions

Q. How can experimental designs mitigate limitations in stability studies for this compound?

Sample degradation during prolonged analysis (e.g., 9-hour HPLC runs) can skew results. Implement continuous cooling (4°C) to slow organic degradation, as temperature increases accelerate matrix changes . For reproducibility, standardize initial sample diversity (e.g., ≥8 distinct mixtures) to better mimic real-world variability .

Q. What strategies resolve chromatographic co-elution of structurally similar byproducts?

Optimize gradient delay volumes (e.g., 1 mL) and mobile phase composition to separate isomers like 5,6-dimethoxy-2-[(pyridin-4-yl)methylene]indan-1-one (CAS 4803-74-1) from the target compound. Use orthogonal methods (e.g., LC-MS/MS) to confirm peak identity .

Q. How are computational approaches used to predict biological interactions of this compound?

Molecular docking simulations (e.g., Discovery Studio) model binding to targets like acetylcholinesterase. Structural analogs (e.g., 1-benzyl-4-[(5,6-dimethoxyinden-2-yl)methyl]piperidine) are designed using ChemDraw, followed by in silico ADMET profiling to prioritize synthesis .

Q. How can impurity profiles inform synthesis optimization?

Monitor byproducts such as 1,1-dibenzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidinium bromide (CAS 844694-85-5) during reaction quenching. Adjust benzylation conditions (e.g., stoichiometry, temperature) to minimize quaternary ammonium salt formation .

Q. What methodologies address contradictions in pharmacological data across studies?

Cross-validate assays (e.g., enzyme inhibition vs. cellular uptake) using standardized reference materials. For example, discrepancies in IC50 values may arise from buffer pH variations—replicate conditions from pharmacopeial methods (e.g., pH 4.6 acetate buffer) to ensure consistency .

Methodological Notes

  • Chromatography : Use validated columns (C18, 5 µm) and monitor at 254 nm for optimal indanone detection .
  • Synthesis : Employ ISO 17034-certified protocols for impurity-controlled batches, particularly for analogs like 5,6-dihydroxy derivatives .
  • Data Interpretation : Compare retention times and spectral data against certified reference standards (e.g., LGC Quality’s MM0677 series) to avoid misidentification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one
Reactant of Route 2
Reactant of Route 2
2-(1-Benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.